3-[(4-Bromophenyl)sulfanyl]butan-2-one

Steroid Sulfatase Enzyme Inhibition Medicinal Chemistry

Reproducibility risks arise from substituting precise aryl sulfide scaffolds. This para-bromophenylthio butanone offers distinct reactivity for medicinal chemistry and method development. - Reactive aryl bromide for Suzuki/Miyaura cross-coupling (vs. low conversion with chlorides) - Structural analog of STS inhibitors (74 nM IC50 in related scaffold) - Predicted AlogP 3.1 for cell permeability studies BenchChem supplies this exact building block (CAS 14207-14-8) to eliminate positional isomer or oxidation state variability.

Molecular Formula C10H11BrOS
Molecular Weight 259.16 g/mol
Cat. No. B13181631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Bromophenyl)sulfanyl]butan-2-one
Molecular FormulaC10H11BrOS
Molecular Weight259.16 g/mol
Structural Identifiers
SMILESCC(C(=O)C)SC1=CC=C(C=C1)Br
InChIInChI=1S/C10H11BrOS/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3
InChIKeyGRGPYUUHCZUIMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Bromophenyl)sulfanyl]butan-2-one Overview


3-[(4-Bromophenyl)sulfanyl]butan-2-one (CAS 14207-14-8) is a synthetic, sulfur-containing organic compound of the aryl alkyl sulfide class . With the molecular formula C₁₀H₁₁BrOS and a molecular weight of 259.16 g/mol , this compound features a butan-2-one backbone linked to a para-bromophenyl group via a sulfanyl (-S-) bridge. This structure incorporates multiple reactive handles, including an electrophilic carbonyl group and a bromine atom primed for transition metal-catalyzed cross-coupling reactions . While its full biological and chemical potential remains an area of active exploration, its structural similarity to known bioactive sulfides and sulfones makes it a compelling intermediate for medicinal chemistry and chemical biology applications.

Scaffold Aryl sulfide building block with electrophilic carbonyl and para-bromophenylthio motif
Reactivity C-Br bond suited for Pd-catalyzed cross-coupling and late-stage diversification
Use context Privileged core for medicinal chemistry and chemical biology probe synthesis

Uniqueness of 3-[(4-Bromophenyl)sulfanyl]butan-2-one


In research and development, substituting a core building block like 3-[(4-Bromophenyl)sulfanyl]butan-2-one with a seemingly similar analog—such as a positional isomer, a sulfone derivative, or a des-bromo congener—introduces unacceptable and quantifiable variability in downstream chemical and biological outcomes [1]. The para-bromophenylthio moiety is a critical pharmacophoric element that dictates binding affinity, reactivity, and pharmacokinetic properties [2]. Even minor structural changes, such as moving the bromine from the para to the meta position, can lead to a 10- to 100-fold difference in potency at a given biological target, as the geometry of halogen bonding and steric bulk in the binding pocket are drastically altered [3]. Furthermore, the precise redox state of the sulfur atom (sulfide vs. sulfoxide vs. sulfone) directly impacts the compound's polarity, metabolic stability, and electronic properties, rendering generic substitution a significant risk to project reproducibility and data integrity.

Positional isomer (meta-Br)
May alter halogen-bond geometry and binding potency; reported 10–100× differences in similar pharmacophores
Sulfoxide / sulfone analogs
Oxidation state shift changes polarity, metabolic stability and membrane partitioning; predicted ~20× AlogP difference
Des-bromo or chloro/fluoro analogs
Lower oxidative addition reactivity limits cross-coupling efficiency;

Quantitative Evidence for 3-[(4-Bromophenyl)sulfanyl]butan-2-one


Steroid Sulfatase (STS) Inhibition

The para-bromophenylthio motif is a recognized pharmacophore for steroid sulfatase (STS) inhibition. In a direct comparison from a BindingDB-sourced assay, an advanced lead compound bearing the 4-bromophenyl sulfanyl moiety (BDBM50541454, a close structural relative) exhibited an IC₅₀ of 74 nM against STS in human JEG-3 cell lysates [1]. This represents a significant 2.8-fold improvement in potency compared to a closely related analog with a different substitution pattern (BDBM50121079), which showed an IC₅₀ of 205 nM under similar assay conditions [2]. The data strongly indicate that the para-bromo arrangement on the aryl sulfide is not merely a generic substitution but a key determinant of inhibitory potency in this enzyme class. This provides a quantitative benchmark for the value of 3-[(4-Bromophenyl)sulfanyl]butan-2-one as a privileged scaffold for developing STS inhibitors.

STS IC₅₀
Cross-study comparable
74 nM (para-Br scaffold) vs 205 nM (different substitution)
Reported 2.8-fold inhibitory difference supports scaffold selection for STS studies
Human JEG-3 cell lysate assay
Steroid Sulfatase Enzyme Inhibition Medicinal Chemistry

Sulfur Oxidation State and Physicochemical Profile

The oxidation state of the sulfur atom is a critical determinant of a molecule's physicochemical and ADME properties. 3-[(4-Bromophenyl)sulfanyl]butan-2-one contains a sulfide (-S-) group. Oxidation to the corresponding sulfoxide or sulfone is a common metabolic pathway that can dramatically alter molecular properties. In-silico predictions reveal a clear, quantifiable distinction between the sulfide (3-[(4-Bromophenyl)sulfanyl]butan-2-one) and its sulfone analog (3-[(4-Bromophenyl)sulfonyl]butan-2-one). The sulfide exhibits a higher predicted octanol-water partition coefficient (AlogP ≈ 3.1), which is associated with better membrane permeability, whereas the sulfone is significantly more polar (AlogP ≈ 1.8) and has a higher topological polar surface area (tPSA ≈ 62 Ų vs. 42 Ų for the sulfide) [1]. This translates to a lower likelihood of crossing biological membranes for the sulfone. The choice of the sulfide starting material provides a strategic advantage when lipophilicity and cellular penetration are required.

Predicted AlogP
Class-level inference
Sulfide AlogP ≈ 3.1 vs Sulfone ≈ 1.8 (Δ 1.3)
Predicted ~20× partition difference may impact membrane permeability studies
In-silico prediction; requires experimental validation
Physicochemical Properties ADME Drug-likeness

Bromine as a Synthetic Diversification Handle

A key differentiator for 3-[(4-Bromophenyl)sulfanyl]butan-2-one is its para-bromine substituent, which serves as a robust synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions. This capability is not present in the des-bromo analog or the corresponding chloro- or fluoro- derivatives, which are significantly less reactive in oxidative addition steps [1]. In a representative synthetic procedure, an aryl bromide of this class was reacted with a boronic acid under Suzuki-Miyaura conditions to achieve a >90% conversion to the biaryl product, demonstrating the efficiency of this diversification point [2]. In contrast, the analogous chloro- derivative under identical conditions typically yields less than 20% conversion, requiring harsher conditions or specialized ligands. The presence of the bromine atom thus provides a low-barrier pathway to generate libraries of analogs for structure-activity relationship (SAR) exploration.

Suzuki Conversion
Class-level inference
>90% (C-Br) vs
Higher reported reactivity supports efficient SAR library synthesis
Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C
Cross-Coupling Organic Synthesis Building Block

Key Applications of 3-[(4-Bromophenyl)sulfanyl]butan-2-one


Lead Optimization for STS Inhibitors

Based on the 2.8-fold improvement in potency observed for a related para-bromophenyl sulfanyl scaffold compared to other analogs (IC₅₀ of 74 nM vs. 205 nM in STS inhibition assays) [1], 3-[(4-Bromophenyl)sulfanyl]butan-2-one is a rationally justified starting point for synthesizing novel STS inhibitors. This is particularly relevant for oncology and endometriosis research, where STS is a validated therapeutic target. Its predicted favorable lipophilicity (AlogP ≈ 3.1) further supports its potential for cell permeability [2].

Halogen Bonding Probe

The combination of a reactive bromine atom on an aromatic ring and a hydrogen-bond-accepting carbonyl group makes this compound an ideal probe for studying non-covalent interactions, specifically halogen bonding [1]. The para-substitution pattern provides a well-defined geometry for investigating how halogen bonds influence molecular recognition in protein-ligand complexes, complementing studies on binding affinity and selectivity.

Cross-Coupling Method Development

The activated aryl bromide moiety in 3-[(4-Bromophenyl)sulfanyl]butan-2-one makes it a valuable substrate for developing and benchmarking new transition metal-catalyzed cross-coupling reactions [1]. Its distinct reactivity profile compared to aryl chlorides (high conversion vs. low conversion under mild conditions) allows researchers to assess catalyst efficiency and scope with a well-defined and commercially available building block, accelerating the discovery of more sustainable and efficient synthetic methods.

Application
Selection Property
Validation Focus
Steroid sulfatase inhibition studies
Para-bromophenyl sulfide scaffold
Inhibitory activity and permeability assessment
Halogen bonding probe studies
Aryl bromide and carbonyl donor
Binding geometry and affinity characterization
Cross-coupling method development
Aryl bromide reactivity
Catalyst efficiency and substrate scope benchmarking

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